

N-benzyl-1-cyclopropylmethanamine: A Technical Overview for Drug Discovery and Development

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Compound of Interest

Compound Name: *N*-benzyl-1-cyclopropylmethanamine

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Introduction

N-benzyl-1-cyclopropylmethanamine is a secondary amine featuring a benzyl group and a cyclopropylmethyl group attached to the nitrogen atom. Its structural motifs, particularly the cyclopropyl ring, are of interest in medicinal chemistry due to their ability to confer unique conformational and metabolic properties to molecules. This document provides a comprehensive technical overview of **N-benzyl-1-cyclopropylmethanamine**, including its chemical identity, physicochemical properties, a plausible synthetic route, and a general workflow for its investigation as a potential therapeutic agent.

Chemical Identity and Synonyms

The compound **N-benzyl-1-cyclopropylmethanamine** is systematically named according to IUPAC nomenclature.^[1] It is also known by a variety of synonyms in commercial and chemical literature.^{[1][2][3]}

Identifier	Value
IUPAC Name	N-benzyl-1-cyclopropylmethanamine[1]
CAS Number	116373-23-0[1]
Molecular Formula	C ₁₁ H ₁₅ N[1]
Canonical SMILES	C1CC1CNCC2=CC=CC=C2[1]
InChI	InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2[1]
InChIKey	QONMRPMQMVTSLW-UHFFFAOYSA-N[1]
Synonyms	benzyl(cyclopropylmethyl)amine, N-Benzylcyclopropylmethylanine, Benzenemethanamine, N-(cyclopropylmethyl)-, (cyclopropylmethyl)benzylamine[1][2]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **N-benzyl-1-cyclopropylmethanamine**.^[1] Experimental data for properties such as boiling point and melting point are not readily available in the public domain.

Property	Value	Source
Molecular Weight	161.24 g/mol	PubChem[1]
XLogP3	2.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	161.120449483	PubChem[1]
Topological Polar Surface Area	12 Å ²	PubChem[1]

Experimental Protocols: Synthesis via Reductive Amination

While a specific, detailed experimental protocol for the synthesis of **N-benzyl-1-cyclopropylmethanamine** is not widely published, a plausible and robust method is reductive amination. This common and effective strategy in medicinal chemistry involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the target amine. Below is a hypothetical, yet detailed, protocol based on established chemical principles.

Reaction Scheme:

Benzaldehyde + Cyclopropylmethanamine --(Reducing Agent)--> **N-benzyl-1-cyclopropylmethanamine**

General workflow for biological screening of a novel compound.

Conclusion

N-benzyl-1-cyclopropylmethanamine is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery programs. While its specific biological activities are yet to be determined, the presence of both the benzyl and cyclopropylmethyl moieties suggests potential for novel pharmacology. The provided synthetic protocol and general screening workflow offer a solid foundation for researchers and drug development professionals to begin exploring the therapeutic potential of this and related molecules.

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References

- 1. Benzyl(cyclopropylmethyl)amine | C₁₁H₁₅N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]
- 3. N-(Cyclopropylmethyl)benzenemethanamine | CymitQuimica [cymitquimica.com]
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